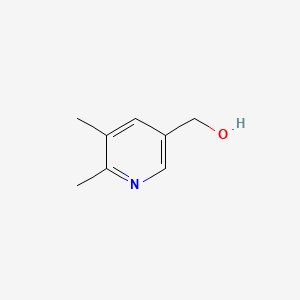

5-Hydroxymethyl-2,3-dimethylpyridine

Description

BenchChem offers high-quality 5-Hydroxymethyl-2,3-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-2,3-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5,6-dimethylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSDCRBZGFDBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675940 | |

| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857146-29-3 | |

| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6-dimethylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxymethyl-2,3-dimethylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical compound 5-Hydroxymethyl-2,3-dimethylpyridine. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of this versatile molecule.

Introduction and Core Compound Identification

5-Hydroxymethyl-2,3-dimethylpyridine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its structural features, combining a pyridine core with strategically placed methyl and hydroxymethyl groups, make it a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The pyridine ring is a well-established scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions.[1] The strategic placement of functional groups on this core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.

CAS Number: 857146-29-3[2]

This unique identifier is crucial for the unambiguous identification of this compound in literature, patents, and chemical databases.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-Hydroxymethyl-2,3-dimethylpyridine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane (predicted) | [3] |

While specific spectroscopic data for 5-Hydroxymethyl-2,3-dimethylpyridine is not widely published, analogous compounds exhibit characteristic signals. For instance, in ¹H NMR spectroscopy, one would expect to see distinct singlets for the two methyl groups, a singlet for the hydroxymethyl protons, and aromatic protons on the pyridine ring. The specific chemical shifts would be influenced by the substitution pattern.

Synthesis Methodology: A Proposed Pathway

Conceptual Synthesis Workflow

The proposed synthesis starts from a commercially available lutidine (dimethylpyridine) and proceeds through oxidation and functional group manipulation to introduce the hydroxymethyl group at the desired position.

Caption: Proposed synthesis workflow for 5-Hydroxymethyl-2,3-dimethylpyridine.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting. Appropriate safety precautions must be taken at all times.

Step 1: N-Oxidation of 2,3-Lutidine

-

Rationale: The initial N-oxidation of the pyridine ring activates the molecule for subsequent functionalization. The N-oxide group alters the electron distribution in the ring, making certain positions more susceptible to electrophilic attack.

-

Procedure:

-

Dissolve 2,3-lutidine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Lutidine-N-oxide.

-

Step 2: Acetoxylation

-

Rationale: Heating the N-oxide in acetic anhydride results in the introduction of an acetoxy group onto the pyridine ring, typically at a position ortho or para to the N-oxide. In this case, the 5-position is a likely site for substitution.

-

Procedure:

-

Suspend the crude 2,3-Lutidine-N-oxide in acetic anhydride.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 5-Acetoxy-2,3-dimethylpyridine.

-

Step 3: Hydrolysis to 5-Hydroxymethyl-2,3-dimethylpyridine

-

Rationale: The final step involves the hydrolysis of the acetoxy group to the desired hydroxymethyl group. This is a standard deprotection step.

-

Procedure:

-

Dissolve the 5-Acetoxy-2,3-dimethylpyridine in a mixture of methanol and aqueous hydrochloric acid.

-

Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford pure 5-Hydroxymethyl-2,3-dimethylpyridine.

-

Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The presence of a hydroxymethyl group provides a handle for further chemical modifications, making 5-Hydroxymethyl-2,3-dimethylpyridine a valuable intermediate.

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of libraries of related molecules for high-throughput screening. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

-

Precursor to Bioactive Molecules: The pyridine scaffold is present in numerous drugs.[1] For example, the structurally related 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is a key intermediate in the synthesis of the proton pump inhibitor omeprazole.[4][5] This highlights the potential of 5-Hydroxymethyl-2,3-dimethylpyridine as a building block for novel pharmaceuticals.

-

Fragment-Based Drug Discovery: The relatively small size and defined chemical features of this molecule make it a potential candidate for fragment-based drug discovery, where small molecules that bind weakly to a biological target are identified and then optimized to produce a high-affinity ligand.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Hydroxymethyl-2,3-dimethylpyridine is not widely available, the safety precautions for structurally similar pyridine derivatives should be followed.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Hazards of Related Compounds: Pyridine derivatives can be irritants to the skin, eyes, and respiratory system.[5] Some may be harmful if swallowed or inhaled.[7]

-

First Aid:

Conclusion

5-Hydroxymethyl-2,3-dimethylpyridine is a chemical entity with significant potential in the field of organic synthesis and drug discovery. Its defined structure and reactive hydroxyl group make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field.

References

-

PubChem. (n.d.). 3,5-Lutidine. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-Hydroxymethyl-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 5-Hydroxy-2-methylpyridine 99 1121-78-4 [sigmaaldrich.com]

- 4. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Dimethylpyridines for Pharmaceutical Research

Prepared by: A Senior Application Scientist

Foreword: Navigating Isomeric Complexity in Pharmaceutical Intermediates

Researchers in drug development are frequently tasked with the comprehensive characterization of novel chemical entities, including intermediates, metabolites, and impurities. A precise understanding of a molecule's physicochemical properties is foundational to predicting its behavior in physiological systems and ensuring the quality and stability of active pharmaceutical ingredients (APIs).

This guide addresses the topic of 5-Hydroxymethyl-2,3-dimethylpyridine . Initial database and literature inquiries reveal that while this specific isomer (CAS 857146-29-3) is commercially available for research purposes, its detailed physicochemical properties are not extensively documented in publicly accessible literature.[1]

However, a closely related and structurally significant isomer, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS 86604-78-6), is well-characterized due to its role as a key intermediate and impurity in the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole.[2][3]

Therefore, this technical guide will provide a comprehensive analysis of the well-documented methoxy-substituted analogue as a scientifically robust surrogate. The principles, experimental methodologies, and interpretation frameworks detailed herein are directly applicable to the characterization of the less-documented 5-Hydroxymethyl-2,3-dimethylpyridine. We will begin by clearly delineating the structural differences to provide context for the subsequent data and protocols.

Structural Comparison: The Impact of Substitution

The seemingly minor difference in substituent placement between these two molecules can significantly influence their physicochemical properties, including polarity, hydrogen bonding potential, and acid-base character. Understanding these differences is a critical first step.

Caption: Chemical structures of the requested compound and its well-characterized analogue.

Part 1: Core Physicochemical Properties of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol

The fundamental physicochemical parameters of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate or impurity, these properties are critical for developing purification strategies and understanding potential interactions.

Summary of Key Physicochemical Data

The following table summarizes the key physicochemical properties for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, compiled from various chemical suppliers and databases.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₃NO₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2][3] |

| Molecular Weight | 167.21 g/mol | Influences diffusion rates and is a key parameter in many analytical techniques (e.g., mass spectrometry).[2][4] |

| Physical State | White to light brown solid/crystal | Affects handling, storage, and formulation requirements.[2][4] |

| Melting Point | 56.5 - 63.0 °C | An indicator of purity and lattice energy. A defined melting range is crucial for quality control.[2][4] |

| Boiling Point | 115-135 °C at 0.01 Torr; 289.1 °C at 760 mmHg | Relevant for purification by distillation and assessing volatility.[2][5] |

| Solubility | Slightly soluble in Chloroform | Critical for choosing solvents for synthesis, purification, and analytical testing. Aqueous solubility is a key determinant of bioavailability.[2] |

| pKa (Predicted) | 13.27 ± 0.10 | Governs the extent of ionization at different physiological pH values, which profoundly impacts solubility, permeability, and receptor binding.[2] |

| LogP (Predicted) | 1.19930 | A measure of lipophilicity, which influences membrane permeability and protein binding.[5] |

Part 2: Spectroscopic & Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Here, we outline the expected spectral features for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR:

-

Aromatic Proton: A singlet peak is expected for the lone proton on the pyridine ring. Its chemical shift will be influenced by the surrounding electron-donating groups.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two methylene protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, for the two methyl groups on the pyridine ring.

-

-

¹³C NMR:

-

Expect nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the methyl, methoxy, and hydroxymethyl groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methylene groups.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1050-1250 cm⁻¹ region corresponding to the C-O bonds of the alcohol and the methoxy group.

Part 3: Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating controls and checks to ensure data integrity.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity involves a series of sequential and interdependent analyses.

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical intermediate.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: This method, often considered the "gold standard," measures the true equilibrium solubility of a compound, which is a critical parameter for predicting its behavior after oral administration. The goal is to create a saturated solution and accurately measure the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of a series of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) in separate glass vials. This ensures that any undissolved solid remains, a prerequisite for achieving saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 37 °C to mimic physiological conditions).[6] Agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated supernatant from the undissolved solid, withdraw an aliquot and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[6] This step is critical to avoid artificially inflating the measured concentration.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Validation: The pH of the final saturated solution should be measured to ensure it has not deviated significantly from the initial buffer pH. The presence of remaining solid in the vial must be visually confirmed at the end of the experiment.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: The pKa value dictates the charge state of a molecule at a given pH. For a pyridine derivative, the basicity of the nitrogen atom is a key characteristic. Potentiometric titration allows for the precise measurement of the pH at which the compound is 50% ionized.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure initial solubility).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

-

Acidification: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the solution until the pyridine nitrogen is fully protonated (a low starting pH).

-

Titration: Begin titrating the acidified solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution against the volume of titrant (NaOH) added. The equivalence point (the steepest point of the curve) represents the complete neutralization of the protonated pyridine. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[7] This can be determined from the first derivative of the titration curve.

Part 4: Synthesis & Application Context

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol is not just a theoretical molecule; it is a tangible entity in pharmaceutical manufacturing.

Synthetic Route

A common synthesis route involves the hydrolysis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2] In this procedure, the chloromethyl starting material is refluxed in a methanol/water mixture with a base, such as sodium hydroxide, to displace the chloride and form the desired hydroxymethyl product.[2] This reaction highlights the reactivity of the chloromethyl group, a common precursor for introducing the hydroxymethyl functionality.

Relevance in Drug Development

This compound is a known impurity and a synthetic precursor for esomeprazole and omeprazole.[2][3] As such, its physicochemical properties are of paramount importance for several reasons:

-

Process Chemistry: Understanding its solubility and stability is crucial for optimizing the reaction and purification steps in the synthesis of the final API.

-

Quality Control: Validated analytical methods are required to detect and quantify this compound as a potential impurity in the final drug product. Its spectral and chromatographic properties form the basis of these methods.

-

Regulatory Compliance: Pharmaceutical regulatory bodies require the identification and control of impurities. A thorough characterization of potential impurities is a non-negotiable aspect of a drug submission file.

Conclusion

While a comprehensive, published physicochemical profile for 5-Hydroxymethyl-2,3-dimethylpyridine remains elusive, this guide provides a robust framework for its characterization. By leveraging the extensive data available for the structurally similar and pharmaceutically relevant analogue, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol , researchers are equipped with a strong predictive foundation and a clear experimental path forward. The detailed protocols for solubility, pKa, and spectroscopic analysis provided herein represent a validated system for generating the high-quality data required to advance drug development programs and meet stringent regulatory standards.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved January 27, 2026, from [Link]

-

Sedia, B. E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]

-

Beshir, W. B., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2020(2), M1128. [Link]

-

LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved January 27, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]

- 6. who.int [who.int]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Hydroxymethyl-2,3-dimethylpyridine and Its Structural Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 5-Hydroxymethyl-2,3-dimethylpyridine, a pyridine derivative of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and the exploration of its structural analogs as potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic scaffolds.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2] The diverse biological activities exhibited by pyridine derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the importance of exploring novel substituted pyridines for therapeutic applications.[2][3]

This guide focuses on 5-Hydroxymethyl-2,3-dimethylpyridine, a specific lutidine derivative. The presence of a hydroxymethyl group offers a key site for further chemical modification, allowing for the generation of diverse structural analogs. The dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, which can significantly impact its biological activity.

Synthesis of the Core Scaffold: 5-Hydroxymethyl-2,3-dimethylpyridine

The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine, also known as (2,3-dimethylpyridin-5-yl)methanol, can be efficiently achieved through the reduction of a suitable carbonyl precursor. The most common and practical approach involves the reduction of a corresponding aldehyde or ester derivative of 2,3-dimethylpyridine.

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Hydroxymethyl-2,3-dimethylpyridine points to 2,3-dimethyl-5-formylpyridine (2,3-dimethylnicotinaldehyde) or a methyl ester of 2,3-dimethyl-5-pyridinecarboxylic acid (methyl 2,3-dimethylnicotinate) as key intermediates. These intermediates can be prepared from commercially available starting materials.

Caption: Retrosynthetic pathways for 5-Hydroxymethyl-2,3-dimethylpyridine.

Experimental Protocol: Reduction of Methyl 2,3-dimethyl-5-pyridinecarboxylate

This protocol is adapted from a similar reduction of a substituted pyridine derivative and is expected to provide a high yield of the desired product.[4]

Materials:

-

Methyl 2,3-dimethyl-5-pyridinecarboxylate

-

Sodium borohydride (NaBH₄)[5]

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2,3-dimethyl-5-pyridinecarboxylate in anhydrous THF.

-

Add methanol to the solution.

-

Carefully add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction mixture to 10°C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature remains below 30°C.

-

Stir the resulting mixture at room temperature for 4 hours.

-

Filter the resulting precipitate and wash it with dichloromethane.

-

Extract the aqueous filtrate with dichloromethane (3 x 50 mL).

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from toluene to yield pure 5-Hydroxymethyl-2,3-dimethylpyridine as colorless crystals.

Synthesis of Structural Analogs

The exploration of structural analogs is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of a lead compound. Key modifications can be made at various positions of the 5-Hydroxymethyl-2,3-dimethylpyridine scaffold.

Modification of the Pyridine Ring

Analogs can be synthesized by introducing substituents at the 4- and 6-positions of the pyridine ring. A versatile starting material for such modifications is a halogenated pyridine derivative. For instance, a 4-chloro-2,3-dimethylpyridine-N-oxide can serve as a precursor for introducing various nucleophiles at the 4-position.[6]

Caption: General scheme for the synthesis of 4-alkoxy analogs.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position is a prime site for derivatization to explore the impact of this functional group on biological activity.

-

Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.

-

Etherification: Ether analogs can be prepared via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

-

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., chlorine) using reagents like thionyl chloride (SOCl₂), providing a reactive intermediate for further nucleophilic substitutions.[7]

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations for 5-Hydroxymethyl-2,3-dimethylpyridine |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the hydroxymethyl protons, and singlets for the two methyl groups. The chemical shifts will be influenced by the substitution pattern. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring, the hydroxymethyl carbon, and the two methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₁₁NO, MW: 137.18). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the compound. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for 5-Hydroxymethyl-2,3-dimethylpyridine is limited in publicly available literature, the broader class of pyridine and lutidine derivatives has been extensively studied, revealing a wide range of pharmacological activities.[3][8] This provides a strong rationale for investigating the therapeutic potential of this scaffold and its analogs.

Anti-inflammatory Activity

Many pyridine derivatives exhibit significant anti-inflammatory properties.[3][9] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase. The synthesized analogs should be screened in relevant in vitro and in vivo models of inflammation.

Workflow for Anti-inflammatory Screening:

Sources

- 1. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore Frontier: A Technical Guide to the Biological Activity of Substituted Pyridine Derivatives

Abstract

This technical guide provides a comprehensive analysis of substituted pyridine derivatives, a class of nitrogen-containing heterocycles that constitute the second most common scaffold in FDA-approved drugs. We explore the structural dynamics governing their biological activity, specifically focusing on Structure-Activity Relationships (SAR), kinase inhibition mechanisms, and antimicrobial efficacy. This document is designed for medicinal chemists and pharmacologists, offering self-validating experimental protocols and data-driven insights into rational drug design.

Structural Dynamics & The "Nitrogen Effect"

The ubiquity of the pyridine ring in medicinal chemistry stems from its ability to modulate the physicochemical properties of a drug molecule—a phenomenon often termed the "Nitrogen Effect."[1] Unlike its carbocyclic analog (benzene), the pyridine nitrogen possesses a lone pair of electrons that does not participate in the aromatic sextet, making it a weak base (pKa ~5.2) and a critical hydrogen bond acceptor.

Positional Isomerism and Electronic Tuning

The biological activity of pyridine derivatives is strictly governed by the position of substituents relative to the nitrogen atom.

-

C2/C6 Positions (Ortho): Substituents here create steric hindrance around the nitrogen lone pair, often reducing metabolic susceptibility to N-oxidation. However, electron-withdrawing groups (EWGs) at these positions can significantly lower the pKa, affecting solubility.

-

C3/C5 Positions (Meta): These positions are electronically similar to benzene. Substitution here is often used to fine-tune lipophilicity (LogP) without drastically altering the electronic environment of the ring nitrogen.

-

C4 Position (Para): Substituents at C4 have the most profound effect on the resonance stability of the ring. Electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NH2) at C4 push electron density into the ring, enhancing the basicity of the nitrogen and often improving antiproliferative activity against cancer cell lines [1].

SAR Decision Matrix

The following decision tree illustrates the rational design process for optimizing pyridine scaffolds based on desired biological outcomes.

Figure 1: Strategic decision matrix for optimizing pyridine derivatives based on physicochemical requirements.

Therapeutic Classes and Mechanisms[2]

Kinase Inhibitors (Oncology)

Pyridine scaffolds are dominant in kinase inhibitor design, particularly for targeting the ATP-binding pocket. The pyridine nitrogen often mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase.

-

PIM-1 Kinase: Recent studies (2023) have highlighted pyridine-quinoline hybrids as competitive inhibitors.[2] The electron-deficient nature of the scaffold allows for strong pi-stacking interactions within the active site.

-

ASK1 (Apoptosis Signal-regulating Kinase 1): Pyridin-2-yl urea derivatives have shown nanomolar potency. The urea linker acts as a "bridge," positioning the pyridine ring to interact with specific residues (e.g., Asp or Glu) in the catalytic domain [2].

Antimicrobial Agents

The emergence of drug-resistant strains has revitalized interest in pyridine antimicrobials.

-

Mechanism: Unlike kinase inhibitors, antimicrobial pyridines often disrupt cell wall synthesis or inhibit specific bacterial enzymes (e.g., GlcN-6-P synthase).

-

Hybridization: Fusing pyridine with furan or thiophene moieties (e.g., thienopyridines) significantly broadens the spectrum of activity. A 2024 study demonstrated that 5,6-substituted 2-amino-4-(2-furyl)pyridine derivatives exhibited MIC values superior to standard antibiotics against S. aureus [3].

Data Summary: Comparative Biological Activity

The following table summarizes recent data on the potency of substituted pyridine derivatives across different therapeutic targets.

| Compound Class | Target / Organism | Key Substituent | Activity Metric (IC50 / MIC) | Reference |

| Imidazo[1,2-a]pyridine | Nek2 Kinase (Cancer) | C3-Amide linker | IC50: 38 nM | [4] |

| Pyridin-2-yl Urea | ASK1 Kinase (Inflammation) | Urea linker | IC50: <100 nM | [2] |

| Thienopyridine | S. aureus (Bacteria) | 5,6-dialkyl furan | MIC: 9.7 µg/mL | [3] |

| Pyridine-Quinoline | PIM-1 Kinase (Cancer) | Morpholino group | IC50: 14.3 nM | [5] |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature.

Protocol A: ADP-Glo™ Kinase Inhibition Assay

Purpose: To determine the IC50 of pyridine derivatives against serine/threonine kinases (e.g., ASK1, PIM-1). This assay quantifies kinase activity by measuring the ADP produced during the kinase reaction.

Reagents:

-

Active Kinase (e.g., ASK1, 6.25 ng/µL final)[3]

-

Substrate (e.g., MBP, 0.1 µg/µL)[3]

-

ATP (Ultrapure, 25 µM)

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[3]

Workflow:

-

Compound Preparation: Prepare 1:1 serial dilutions of the pyridine derivative in Assay Buffer (Final conc. range: 10 µM to 0.1 nM).

-

Reaction Initiation: In a 384-well plate, combine 2 µL of compound, 2 µL of Kinase, and 1 µL of Substrate/ATP mix. Total volume: 5 µL.[3]

-

Incubation: Incubate at room temperature (25°C) for 40 minutes.

-

Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.

-

Measurement: Measure luminescence using a microplate reader (e.g., PerkinElmer VICTOR Nivo).[3]

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of pyridine derivatives against bacterial strains (e.g., E. coli, S. aureus).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: Dispense 100 µL of MHB into wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the pyridine test compound (stock in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only).

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Visualizing the Assay Workflow

The following diagram illustrates the logical flow of the Kinase Inhibition Assay described in Protocol A.

Figure 2: Step-by-step workflow for the ADP-Glo™ Kinase Inhibition Assay used to validate pyridine derivatives.

References

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives International Journal of Molecular Sciences, 2024. [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase Molecules, 2024. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation Medicinal Chemistry Research, 2024.[4][5] [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors Bioorganic & Medicinal Chemistry, 2020.[6] [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors ACS Omega, 2023. [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

review of 5-Hydroxymethyl-2,3-dimethylpyridine chemistry

An In-Depth Technical Guide to the Chemistry of 5-Hydroxymethyl-2,3-dimethylpyridine

Introduction: A Key Heterocyclic Building Block

5-Hydroxymethyl-2,3-dimethylpyridine, a substituted pyridine methanol derivative, stands as a pivotal intermediate in the landscape of modern pharmaceutical synthesis. While its name might be unassuming, this molecule is a cornerstone in the construction of complex active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) that are widely used to treat acid-related gastrointestinal disorders.[1][2] Its unique arrangement of methyl and hydroxymethyl groups on the pyridine ring imparts specific reactivity and steric properties that are crucial for its role in multi-step synthetic pathways.

This guide, intended for researchers and drug development professionals, delves into the core chemistry of 5-Hydroxymethyl-2,3-dimethylpyridine. We will move beyond simple reaction schemes to explore the causality behind synthetic choices, the nuances of its reactivity, and its practical application in the synthesis of globally significant pharmaceuticals.

Core Synthesis Strategies

The efficient construction of the 5-Hydroxymethyl-2,3-dimethylpyridine scaffold is a critical first step in its utilization. Methodologies often begin from readily available lutidine or collidine precursors, proceeding through strategic oxidation and rearrangement reactions. A prevalent strategy involves the N-oxidation of a substituted pyridine, which activates the ring for subsequent functionalization.

Pathway 1: From 3,5-Lutidine via N-Oxidation

A common and industrially relevant approach begins with 3,5-Lutidine (3,5-dimethylpyridine). This method leverages the directing effects of the N-oxide group to introduce functionality at the desired positions.

The rationale for this pathway is rooted in the electronic nature of the pyridine N-oxide. The N-oxide group is activating, making the pyridine ring more susceptible to electrophilic substitution, particularly at the 4-position, and also facilitates reactions at the alpha-methyl groups.

Workflow Diagram: Synthesis from 3,5-Lutidine

Caption: Synthetic pathway from 3,5-Lutidine via N-oxide intermediates.

Detailed Protocol: Synthesis of 3,5-Lutidine-N-Oxide

This protocol is a foundational step in many synthetic routes. The oxidation of the pyridine nitrogen is typically achieved with a peroxide agent.

-

Reaction Setup: To a solution of 3,5-Lutidine in acetic acid, add hydrogen peroxide dropwise while maintaining the temperature below 40°C. The use of acetic acid as a solvent facilitates the reaction and helps control the exotherm.

-

Reaction Monitoring: The reaction is typically stirred for several hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting lutidine is consumed.

-

Workup and Isolation: The reaction mixture is carefully neutralized. The product, 3,5-Lutidine-N-Oxide, is then extracted using an organic solvent such as dichloromethane or chloroform.[3]

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-oxide, which can be purified further by recrystallization or chromatography.[3][4]

Chemical Reactivity and Functional Group Transformations

The utility of 5-Hydroxymethyl-2,3-dimethylpyridine is defined by the reactivity of its key functional groups: the hydroxymethyl moiety and the pyridine ring itself.

Conversion of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is the main site of reactivity and the key to its function as a synthetic intermediate.

-

Chlorination: The most critical reaction is its conversion to the corresponding chloromethyl derivative. This transformation creates an excellent electrophilic site, primed for nucleophilic substitution. Thionyl chloride (SOCl₂) is the reagent of choice for this step.[5] The reaction proceeds efficiently because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product.

-

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde (5-formyl-2,3-dimethylpyridine) or carboxylic acid (2,3-dimethylpyridine-5-carboxylic acid). The choice of oxidant dictates the outcome. Mild oxidants like manganese dioxide (MnO₂) or PCC favor the aldehyde, while stronger oxidants like potassium permanganate (KMnO₄) will lead to the carboxylic acid. These derivatives are valuable for creating different classes of compounds.

Reactivity Map

Caption: Key reactions of the hydroxymethyl group.

Reactions of the Pyridine Ring

While the hydroxymethyl group is the primary reactive handle, the pyridine ring itself can undergo reactions, although these are less common when it is used as an intermediate for PPIs. Electrophilic aromatic substitution is possible, but the ring is generally electron-deficient, making such reactions challenging without activating groups.

Application in Drug Development: The Synthesis of Omeprazole

The most significant application of 5-Hydroxymethyl-2,3-dimethylpyridine derivatives is in the synthesis of Omeprazole, a widely prescribed medication for treating peptic ulcers and gastroesophageal reflux disease (GERD).[1][2]

Omeprazole's structure consists of two key heterocyclic units: a substituted benzimidazole and a substituted pyridine, linked by a methylsulfinyl bridge.[6] The role of 5-Hydroxymethyl-2,3-dimethylpyridine (after conversion to its 4-methoxy and 2-chloromethyl derivative) is to provide this essential pyridine component.

Workflow: Omeprazole Synthesis

Caption: Role of the pyridine intermediate in Omeprazole synthesis.

Detailed Protocol: Coupling and Oxidation

-

Synthesis of the Thioether Intermediate: The chlorinated pyridine derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is coupled with 5-methoxy-2-mercaptobenzimidazole.[1] This is a nucleophilic substitution reaction where the thiol group of the benzimidazole attacks the electrophilic chloromethyl carbon. The reaction is typically carried out in a suitable solvent like dichloromethane or ethanol with a base (e.g., NaOH) to deprotonate the thiol, forming the more nucleophilic thiolate.[1]

-

Oxidation to the Sulfoxide: The resulting thioether is then carefully oxidized to form the sulfinyl (sulfoxide) bridge of Omeprazole.[6] This step is critical, as over-oxidation can lead to the formation of an undesired sulfone impurity.[6] Common oxidizing agents for this selective oxidation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.[1]

-

Isolation and Purification: Omeprazole is isolated from the reaction mixture, often by precipitation or extraction, and then purified by recrystallization to achieve the high purity required for a pharmaceutical ingredient.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of 5-Hydroxymethyl-2,3-dimethylpyridine.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NO | [7] |

| Molecular Weight | 137.18 g/mol | [7] |

| CAS Number | 857146-29-3 | [7] |

| Appearance | White to off-white solid | Vendor Data |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~4.7 (s, 2H, CH₂), ~8.2 (s, 1H, Ar-H) | Predicted/Typical |

| ¹³C NMR (CDCl₃) | δ ~15 (CH₃), ~20 (CH₃), ~60 (CH₂OH), ~120-160 (Ar-C) | Predicted/Typical |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The values provided are typical for this class of compound.

Conclusion

5-Hydroxymethyl-2,3-dimethylpyridine is more than just a chemical intermediate; it is an enabling molecule in medicinal chemistry. Its synthesis, rooted in the fundamental principles of heterocyclic chemistry, provides a versatile platform for creating complex molecular architectures. The specific reactivity of its hydroxymethyl group, particularly its conversion to a chloromethyl electrophile, is the key to its widespread use in the pharmaceutical industry, most notably in the production of life-changing proton pump inhibitors like Omeprazole. A thorough understanding of its synthesis and reactivity is therefore essential for any scientist or researcher working in the field of drug development and organic synthesis.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Available at: [Link]

- US Patent 6,245,913 B1: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.

-

Total synthesis of 5-hydroxyomeprazole. (2016). Semantic Scholar. Available at: [Link]

-

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem. Available at: [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2024). TUODA. Available at: [Link]

- US Patent 5,616,713 A: Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (1997). Google Patents.

-

2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem. Available at: [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace. Available at: [Link]

- Intermediates for the preparation of omeprazole. (1984). Google Patents.

- CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide. (2012). Google Patents.

Sources

- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 2. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Hydroxymethyl-2,3-dimethylpyridine, a key intermediate in the pharmaceutical industry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each pathway.

Introduction

5-Hydroxymethyl-2,3-dimethylpyridine is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, a substituted pyridine ring with a reactive hydroxymethyl group, make it a versatile synthon for constructing more complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will explore two principal and field-proven synthetic strategies, starting from readily available precursors: 2,3,5-collidine and 2,3-dimethylpyridine. Each route will be discussed in detail, providing a rationale for the chosen reagents and conditions, step-by-step protocols, and a comparative analysis to aid in selecting the most appropriate method for a given research or development objective.

Route A: Synthesis from 2,3,5-Collidine via Oxidation and Reduction

This synthetic pathway leverages the selective oxidation of one of the methyl groups of 2,3,5-collidine (also known as 2,3,5-trimethylpyridine) to a carboxylic acid, which is then esterified and subsequently reduced to the desired primary alcohol. This multi-step approach offers a high degree of control and is amenable to large-scale production.

Conceptual Workflow

The overall transformation from 2,3,5-collidine to 5-Hydroxymethyl-2,3-dimethylpyridine via this route can be visualized as a three-stage process.

Caption: Overall workflow for Route A.

Step 1: Oxidation of 2,3,5-Collidine to 2,3-Dimethylpyridine-5-carboxylic Acid

The selective oxidation of a single methyl group on an alkyl-substituted aromatic ring is a classic transformation. In the case of 2,3,5-collidine, the methyl groups at the 2- and 5-positions are susceptible to oxidation. However, careful control of reaction conditions allows for the preferential oxidation of the 5-methyl group. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose[1]. The reaction proceeds via a free-radical mechanism at the benzylic-like position of the pyridine ring[1].

Experimental Protocol:

-

To a stirred solution of 2,3,5-collidine in water, slowly add potassium permanganate (KMnO₄) in portions at a controlled temperature, typically between 80-95°C.

-

Maintain the reaction at this temperature for several hours until the purple color of the permanganate has discharged, indicating its consumption.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2,3-dimethylpyridine-5-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,3,5-Collidine | 1.0 eq | Starting Material |

| Potassium Permanganate | 2.0 - 2.5 eq | Oxidizing Agent |

| Water | Solvent | Reaction Medium |

| Temperature | 80 - 95 °C | Promotes Oxidation |

| Reaction Time | 4 - 8 hours | Ensure complete reaction |

| HCl (conc.) | To pH 3-4 | Product Precipitation |

Step 2: Esterification of 2,3-Dimethylpyridine-5-carboxylic Acid

The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reduction. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a standard and efficient method[2][3].

Experimental Protocol:

-

Suspend 2,3-dimethylpyridine-5-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ethyl 2,3-dimethylpyridine-5-carboxylate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,3-Dimethylpyridine-5-carboxylic Acid | 1.0 eq | Substrate |

| Ethanol | Excess | Reagent and Solvent |

| Sulfuric Acid (conc.) | Catalytic | Acid Catalyst |

| Temperature | Reflux (~78 °C) | Drives Esterification |

| Reaction Time | 4 - 6 hours | Ensure high conversion |

Step 3: Reduction of Ethyl 2,3-Dimethylpyridine-5-carboxylate

The final step involves the reduction of the ester to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. However, for improved safety and milder reaction conditions, sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system can also be employed[4][5].

Experimental Protocol (using LiAlH₄):

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of ethyl 2,3-dimethylpyridine-5-carboxylate in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Hydroxymethyl-2,3-dimethylpyridine.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Ethyl 2,3-Dimethylpyridine-5-carboxylate | 1.0 eq | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 - 1.5 eq | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | Solvent | Anhydrous reaction medium |

| Temperature | 0 °C to room temp. | Controls reactivity |

| Reaction Time | 2 - 4 hours | Ensure complete reduction |

Route B: Synthesis from 2,3-Dimethylpyridine via Bromination and Formylation

This alternative strategy involves the functionalization of the 2,3-dimethylpyridine ring at the 5-position through a brominated intermediate. The bromo-group is then converted to a formyl group, which is subsequently reduced to the hydroxymethyl functionality. This route offers a different set of synthetic challenges and advantages, particularly in terms of regioselectivity.

Conceptual Workflow

The synthetic sequence for Route B is a three-step process starting from 2,3-dimethylpyridine.

Caption: Overall workflow for Route B.

Step 1: Bromination of 2,3-Dimethylpyridine

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, bromination can be achieved under specific conditions. The directing effects of the methyl groups favor substitution at the 5-position.

Experimental Protocol:

-

Dissolve 2,3-dimethylpyridine in a suitable solvent such as concentrated sulfuric acid.

-

Slowly add bromine to the solution at a controlled temperature.

-

Heat the reaction mixture for several hours to drive the bromination to completion.

-

After cooling, carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.

-

Extract the 5-bromo-2,3-dimethylpyridine with an organic solvent, dry the organic layer, and purify by distillation or chromatography[6].

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,3-Dimethylpyridine | 1.0 eq | Starting Material |

| Bromine | 1.0 - 1.2 eq | Brominating Agent |

| Sulfuric Acid (conc.) | Solvent/Catalyst | Activates the ring |

| Temperature | 100 - 120 °C | Promotes substitution |

| Reaction Time | 6 - 12 hours | Ensure good conversion |

Step 2: Formylation of 5-Bromo-2,3-dimethylpyridine

The bromo-substituent can be converted to a formyl group via a Grignard reaction with a suitable formylating agent, such as N,N-dimethylformamide (DMF)[6][7]. This involves the formation of a pyridyl Grignard reagent, which is then quenched with DMF.

Experimental Protocol:

-

In a dry flask under an inert atmosphere, activate magnesium turnings with a small crystal of iodine.

-

Add a solution of 5-bromo-2,3-dimethylpyridine in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. Gentle heating may be required.

-

Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of anhydrous DMF in THF to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for a few hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the 2,3-dimethylpyridine-5-carbaldehyde with an organic solvent, dry, and purify.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 5-Bromo-2,3-dimethylpyridine | 1.0 eq | Substrate |

| Magnesium Turnings | 1.1 - 1.5 eq | Forms Grignard reagent |

| Anhydrous THF | Solvent | Anhydrous reaction medium |

| N,N-Dimethylformamide (DMF) | 1.1 - 1.5 eq | Formylating agent |

| Temperature | Reflux (Grignard), -78°C (Formylation) | Controls reaction stages |

Step 3: Reduction of 2,3-Dimethylpyridine-5-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering advantages in terms of safety and ease of handling compared to LiAlH₄[2][8].

Experimental Protocol:

-

Dissolve 2,3-dimethylpyridine-5-carbaldehyde in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) in small portions to the stirred solution.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by adding water or a dilute acid.

-

Extract the 5-Hydroxymethyl-2,3-dimethylpyridine with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,3-Dimethylpyridine-5-carbaldehyde | 1.0 eq | Substrate |

| Sodium Borohydride (NaBH₄) | 0.5 - 1.0 eq | Reducing Agent |

| Methanol or Ethanol | Solvent | Reaction Medium |

| Temperature | 0 °C to room temp. | Controls reactivity |

| Reaction Time | 1 - 2 hours | Ensure complete reduction |

Comparative Analysis and Field Insights

| Feature | Route A (from 2,3,5-Collidine) | Route B (from 2,3-Dimethylpyridine) |

| Starting Material Availability | 2,3,5-Collidine is a commercially available, though sometimes less common, starting material[9]. | 2,3-Dimethylpyridine is a common and readily available pyridine derivative. |

| Number of Steps | Typically 3 steps. | Typically 3 steps. |

| Key Challenges | Selective oxidation of one methyl group can be challenging and may lead to side products. Handling of KMnO₄ on a large scale requires care. | Grignard reagent formation with bromopyridines can sometimes be sluggish and require careful initiation and anhydrous conditions. |

| Scalability | Generally considered scalable, with well-established procedures for each step. | Scalable, but the Grignard reaction step requires stringent process control. |

| Reagent Safety & Handling | Involves a strong oxidant (KMnO₄) and a highly reactive reducing agent (LiAlH₄). | Involves handling of bromine and pyrophoric Grignard reagents. |

| Overall Yield | Can provide good overall yields with careful optimization of each step. | Yields can be variable, particularly in the Grignard and formylation steps. |

Expertise & Experience:

From a process chemistry perspective, Route A is often favored for its more predictable and robust nature, especially on a larger scale. The oxidation of alkylpyridines is a well-understood transformation, and while it requires careful temperature control, it is generally reliable. The subsequent esterification and reduction steps are standard textbook reactions.

Route B, while elegant, hinges critically on the successful and high-yielding formation of the Grignard reagent. Pyridyl Grignards can be challenging to prepare consistently, and side reactions such as Wurtz coupling can lower the yield[10]. However, for smaller-scale laboratory synthesis, this route can be attractive due to the potentially milder conditions of the final reduction step if NaBH₄ is used.

Trustworthiness:

The protocols described are based on established and validated chemical transformations. The success of each step can be readily monitored by standard analytical techniques such as TLC, GC, and NMR. The intermediates in both routes are stable and can be isolated and characterized, providing checkpoints for quality control throughout the synthesis.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 5-Hydroxymethyl-2,3-dimethylpyridine. The choice between them will depend on factors such as the scale of the synthesis, the availability and cost of the starting materials, and the specific expertise and equipment available in the laboratory. Route A is a robust and classical approach suitable for larger-scale production, while Route B provides a valuable alternative, particularly for medicinal chemistry applications where diverse analogues may be explored starting from the brominated intermediate.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in the Presence of Titanium(IV) Isopropoxide. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.

- Wibaut, J. P., & van der Voort, H. G. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(1), 37-44.

- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (1997). Google Patents.

- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.

-

UBC Library Open Collections. (1972). The mechanism of permanganate oxidation of alkanes, arenes and related compounds. Retrieved from [Link]

- Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(1), 1-10.

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

- US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. (1987). Google Patents.

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (1938). Google Patents.

-

Potassium Permanganate Oxidation. (2021, April 21). YouTube. Retrieved from [Link]

- Balasubramanian, S., et al. (2024). Selective Photocatalytic C-H oxidation of 5-methylcytosine in DNA.

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

- Stanovnik, B., & Tisler, M. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.

- Reddy, Ch. V., & Periasamy, M. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions.

- Chen, Y., et al. (2021). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology, 11(1), 123-131.

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

- Cooksey, C. (2010). Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider SyntheticPages, SP455.

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

- Guczynski, M., et al. (1989). Oxidation of methylpyridines with some argentous compounds. Polish Journal of Chemistry, 63, 199-204.

- CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (2004). Google Patents.

- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde. (2020). Google Patents.

-

University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

- Eisner, U., & Sadeghi, M. T. (1979). The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. Canadian Journal of Chemistry, 57(15), 2004-2008.

-

University of Cambridge. (2024). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Bromopropene. Retrieved from [Link]

- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

-

Brainly. (2023, October 3). The addition of a Grignard reagent to DMF results in the generation of the corresponding aldehyde. Retrieved from [Link]

- Jones, G., & Tilley, M. (1966). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C: Organic, 805-809.

- Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.

- Schieberle, P., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14755–14764.

- Chen, C.-C., & Li, R.-K. (2012). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Journal of the Taiwan Institute of Chemical Engineers, 43(5), 737-742.

- Liu, Y., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

-

Balasubramanian, S., et al. (2024). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Angewandte Chemie International Edition. Retrieved from [Link]

-

Ashenhurst, J. (2019, April 9). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Bromopropene. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 6. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 7. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 9. pp.bme.hu [pp.bme.hu]

- 10. researchgate.net [researchgate.net]

known reactions involving 5-Hydroxymethyl-2,3-dimethylpyridine

An In-depth Technical Guide to the Synthesis and Reactivity of 5-Hydroxymethyl-2,3-dimethylpyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known chemical reactions involving 5-Hydroxymethyl-2,3-dimethylpyridine, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis of the core scaffold, the diverse reactivity of its functional groups, and its critical applications, particularly in the synthesis of proton pump inhibitors (PPIs). The narrative emphasizes the rationale behind synthetic strategies and the mechanistic underpinnings of the described transformations.

Introduction: The Strategic Importance of the Pyridine Scaffold

5-Hydroxymethyl-2,3-dimethylpyridine is a substituted pyridine derivative whose value lies in its unique combination of functional groups: a nucleophilic hydroxymethyl group amenable to a wide range of transformations, and a sterically hindered, electron-rich pyridine ring. This structure serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in the construction of the pyridine moiety of several blockbuster PPI drugs, such as Omeprazole, which are used to treat acid-related gastrointestinal disorders[1]. Understanding the reactivity of this molecule is paramount for optimizing existing synthetic routes and developing novel derivatives with enhanced therapeutic profiles.

The reactivity of this molecule can be broadly categorized into two main areas:

-

Transformations of the 5-Hydroxymethyl Group: This primary alcohol is the most reactive site, readily undergoing oxidation, halogenation, esterification, and etherification.

-

Reactions involving the Pyridine Ring: While the ring itself is less reactive towards typical electrophilic substitution, its nitrogen atom can be targeted (e.g., N-oxidation) to modulate the ring's electronic properties and enable further functionalization.

Synthesis of the Core Scaffold: From Lutidine to a Functionalized Pyridine

The industrial synthesis of highly substituted pyridines like 5-Hydroxymethyl-2,3-dimethylpyridine and its analogs often begins with simple, commercially available precursors such as 3,5-Lutidine (3,5-dimethylpyridine). A common and insightful route involves the strategic use of N-oxidation to activate the pyridine ring for subsequent functionalization, a classic strategy in heterocyclic chemistry.

Causality of the Synthetic Strategy:

The direct introduction of functional groups onto the pyridine ring can be challenging. The pyridine nitrogen deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3-position. To overcome this, the pyridine is first converted to its N-oxide. This N-oxidation serves two critical purposes:

-

It activates the 2- and 4-positions of the ring towards both nucleophilic and electrophilic attack.

-

The N-oxide oxygen can be subsequently removed via reduction, restoring the pyridine ring.

A representative synthetic pathway leading to a closely related and commercially important analog, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, illustrates these principles effectively[1][2].

Illustrative Synthetic Workflow```dot